molecular formula C18H16F3N5O2 B10928533 (6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone

(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone

Cat. No.: B10928533
M. Wt: 391.3 g/mol
InChI Key: LIBSRVMVTZFAQF-UHFFFAOYSA-N
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Description

(6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]METHANONE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazolo pyridine and pyrazolo pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include cyclopropylamine, methyl iodide, and trifluoromethyl ketone .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology

In biological research, (6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]METHANONE is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and modulating biological pathways .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and other diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]METHANONE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing biological pathways. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their functions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide
  • 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile
  • 6-(3-Methyl-5-isoxazolyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Uniqueness

Compared to similar compounds, (6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]METHANONE stands out due to its unique combination of isoxazolo and pyrazolo pyrimidine moieties

Properties

Molecular Formula

C18H16F3N5O2

Molecular Weight

391.3 g/mol

IUPAC Name

(6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-[7-(trifluoromethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl]methanone

InChI

InChI=1S/C18H16F3N5O2/c1-9-15-11(8-12(10-2-3-10)23-16(15)28-24-9)17(27)25-7-5-13(18(19,20)21)26-14(25)4-6-22-26/h4,6,8,10,13H,2-3,5,7H2,1H3

InChI Key

LIBSRVMVTZFAQF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)N4CCC(N5C4=CC=N5)C(F)(F)F

Origin of Product

United States

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